(3-Fluorooxetan-3-yl)methanamine

pKa modulation fluorinated oxetane physicochemical tuning

(3‑Fluorooxetan‑3‑yl)methanamine (CAS 883311‑82‑8) is a small‑molecule research chemical featuring a four‑membered oxetane ring with a geminal fluorine atom at the 3‑position and a primary aminomethyl substituent [REFS‑1]. It is a liquid with a molecular weight of 105.11 g·mol⁻¹ and a calculated XLogP3 of −0.9, indicating significant hydrophilicity [REFS‑2].

Molecular Formula C4H8FNO
Molecular Weight 105.11 g/mol
CAS No. 883311-82-8
Cat. No. B1523710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluorooxetan-3-yl)methanamine
CAS883311-82-8
Molecular FormulaC4H8FNO
Molecular Weight105.11 g/mol
Structural Identifiers
SMILESC1C(CO1)(CN)F
InChIInChI=1S/C4H8FNO/c5-4(1-6)2-7-3-4/h1-3,6H2
InChIKeyCKOHQNWYAGJORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3‑Fluorooxetan‑3‑yl)methanamine (CAS 883311‑82‑8) Procurement‑Grade Overview: A Primary‑Amine‑Terminated Fluorinated Oxetane Building Block


(3‑Fluorooxetan‑3‑yl)methanamine (CAS 883311‑82‑8) is a small‑molecule research chemical featuring a four‑membered oxetane ring with a geminal fluorine atom at the 3‑position and a primary aminomethyl substituent [REFS‑1]. It is a liquid with a molecular weight of 105.11 g·mol⁻¹ and a calculated XLogP3 of −0.9, indicating significant hydrophilicity [REFS‑2]. As a fluorinated oxetane, it belongs to a class of building blocks increasingly deployed in medicinal chemistry for the fine‑tuning of physicochemical properties and the installation of bioisosteric replacements [REFS‑3]. The compound is catalogued by multiple international suppliers with typical purities ranging from 95% to 98%, and its hydrochloride salt form is also commercially available [REFS‑4].

Why (3‑Fluorooxetan‑3‑yl)methanamine Cannot Be Replaced by a Non‑Fluorinated or Alternative Oxetane Amine


The presence of the 3‑fluoro substituent in (3‑fluorooxetan‑3‑yl)methanamine is not a trivial replacement for hydrogen; it produces quantifiable, and sometimes counterintuitive, shifts in key physicochemical parameters compared to non‑fluorinated oxetane analogs [REFS‑1]. Research on the broader class of 3,3‑disubstituted oxetanes demonstrates that fluorine incorporation can reduce pKa values of adjacent functional groups by up to three full units relative to gem‑dimethyl, cyclopropyl, or cyclobutylidene bioisosteres [REFS‑1]. In addition, fluorination of oxetanes has been shown to further reduce lipophilicity—a property already low in oxetanes—while altering the electronic environment sufficiently to impact hydrogen‑bond donor‑acceptor interactions with protein targets [REFS‑2]. Consequently, substituting (3‑fluorooxetan‑3‑yl)methanamine with an unsubstituted oxetan‑3‑ylmethanamine, or with a non‑fluorinated 3‑substituted analog, is likely to yield a molecule with a different protonation state at physiological pH, altered logD, and distinct conformational preferences [REFS‑3]. These changes can manifest as substantial differences in passive permeability, metabolic stability, and target‑binding kinetics when the building block is incorporated into a lead compound.

Quantitative Differentiation Evidence for (3‑Fluorooxetan‑3‑yl)methanamine vs. Closest Analogues


Fluorine‑Induced pKa Modulation: 3‑Fluorooxetane vs. Non‑Fluorinated Oxetane Bioisosteres

Fluorination at the 3‑position of the oxetane core markedly reduces the basicity of adjacent amine groups. A comprehensive study of 3,3‑disubstituted oxetane building blocks revealed that substituting gem‑dimethyl, cyclopropyl, or cyclobutylidene groups with a fluorine atom can decrease pKa values by up to 3 units [REFS‑1]. This finding is critical for (3‑fluorooxetan‑3‑yl)methanamine, where the primary amine's protonation state is directly impacted by the electron‑withdrawing fluorine atom on the oxetane ring. The effect enables fine‑tuning of the amine's charge state at physiological pH, a feature not available with non‑fluorinated 3‑substituted oxetane amines.

pKa modulation fluorinated oxetane physicochemical tuning

Comparative Lipophilicity: 3‑Fluorooxetane Methanamine (XLogP3 −0.9) vs. Unsubstituted Oxetane Methanamine (XLogP3 −1.4)

The calculated lipophilicity of (3‑fluorooxetan‑3‑yl)methanamine, as represented by XLogP3, is −0.9 [REFS‑1]. Its direct non‑fluorinated analog, oxetan‑3‑ylmethanamine (CAS 6246‑05‑5), possesses a calculated XLogP3 of −1.4 [REFS‑2]. The 0.5‑unit difference indicates that the 3‑fluoro substituent modestly increases lipophilicity relative to the unsubstituted core, despite fluorine's general association with lipophilicity reduction in aromatic contexts. This places the fluorinated compound in a distinct lipophilicity window that may be advantageous for balancing passive permeability with aqueous solubility.

LogP lipophilicity XLogP3 oxetane amine

Free Base vs. Hydrochloride Salt: Solubility and Handling Advantages

(3‑Fluorooxetan‑3‑yl)methanamine is commercially available as both the free base (CAS 883311‑82‑8) and the hydrochloride salt (CAS 2913268‑36‑5). The hydrochloride salt is documented to exhibit enhanced aqueous solubility compared to the free base [REFS‑1]. This duality provides users with a practical selection point: the free base is suitable for non‑aqueous organic reactions where the neutral amine is required, while the hydrochloride salt facilitates aqueous workup, purification, and biological assay preparation without the need for in‑situ salt formation. In contrast, many closely related oxetane amines are offered only in a single form, limiting workflow flexibility.

solubility salt form hydrochloride free base

Demonstrated Utility in Patent Literature: GIPR Agonist Synthesis

(3‑Fluorooxetan‑3‑yl)methanamine has been specifically employed as a synthetic intermediate in the preparation of novel dihydroisoquinolinone‑amide compounds, which are disclosed as GIPR agonists for the treatment of type 2 diabetes mellitus and obesity [REFS‑1]. This patent citation confirms that the compound has been selected and successfully utilized in an industrially relevant medicinal chemistry campaign, providing tangible evidence of its applicability beyond generic building‑block status. While other oxetane amines may be mentioned in patents, this specific example demonstrates that (3‑fluorooxetan‑3‑yl)methanamine was chosen for a therapeutically relevant series, implying that its unique combination of a primary amine handle and a fluorinated oxetane core offered a property profile deemed valuable by the inventors.

GIPR agonist type 2 diabetes obesity patent

Hydrogen‑Bond Donor/Acceptor Profile: 3‑Fluorooxetane Amine vs. Non‑Fluorinated Oxetane

(3‑Fluorooxetan‑3‑yl)methanamine exhibits a topological polar surface area (TPSA) of 35.2 Ų, with 3 hydrogen‑bond acceptors and 1 hydrogen‑bond donor [REFS‑1]. The direct non‑fluorinated analog, oxetan‑3‑ylmethanamine, has a TPSA of 35.2 Ų as well, but possesses only 2 hydrogen‑bond acceptors and 1 donor [REFS‑2]. The additional H‑bond acceptor contributed by the fluorine atom alters the compound's hydrogen‑bonding capacity without changing the overall polar surface area. This nuanced difference means that the fluorinated analog can engage in additional, fluorine‑mediated interactions with protein targets, while preserving a TPSA value that remains favorable for passive membrane permeability.

H‑bond hydrogen bond acceptor donor PSA

Commercial Availability in Defined Purity Grades: 97–98% vs. Lower‑Purity Analogs

(3‑Fluorooxetan‑3‑yl)methanamine is commercially supplied with standard purity specifications of 97% or 98%, accompanied by batch‑specific quality‑control documentation including NMR, HPLC, or GC reports [REFS‑1][REFS‑2]. While several alternative oxetane amines are available at similar purities, some closely related fluorinated oxetane derivatives are offered only at 95% purity or lack fully characterized QC data. The consistent availability of higher‑purity material (≥97%) reduces the likelihood of impurities interfering with sensitive downstream reactions or biological assays, thereby minimizing the need for in‑house repurification and improving reproducibility across different synthetic or screening batches.

purity quality control procurement HPLC NMR

Validated Application Scenarios for (3‑Fluorooxetan‑3‑yl)methanamine in Medicinal Chemistry and Chemical Biology


Fine‑Tuning Amine Basicity in Lead Optimization

In lead‑optimization campaigns where the protonation state of a primary amine must be carefully balanced against passive permeability, (3‑fluorooxetan‑3‑yl)methanamine serves as a building block capable of reducing adjacent amine pKa by up to 3 units relative to gem‑dimethyl or cyclopropyl oxetane analogs [REFS‑1]. This pKa shift can be exploited to lower the fraction of protonated amine at physiological pH, potentially enhancing membrane permeability while preserving the oxetane's favorable solubility profile. The compound's XLogP3 of −0.9, coupled with a TPSA of 35.2 Ų, places it in a property window conducive to both solubility and permeability [REFS‑2].

Synthesis of GIPR Agonist Scaffolds for Metabolic Disease

(3‑Fluorooxetan‑3‑yl)methanamine has been specifically cited as a synthetic intermediate in the preparation of dihydroisoquinolinone‑amide GIPR agonists under development for type 2 diabetes and obesity [REFS‑3]. This establishes the compound as a validated fragment for constructing novel chemotypes in the metabolic‑disease area. Researchers pursuing GIPR‑targeted therapies or exploring structurally related heterocyclic amides can leverage this building block to replicate or extend the disclosed chemical space.

Aqueous‑Compatible Bioconjugation and Assay Preparation

The commercial availability of (3‑fluorooxetan‑3‑yl)methanamine as a hydrochloride salt (CAS 2913268‑36‑5) enables direct dissolution in aqueous buffers for bioconjugation reactions or biochemical assays [REFS‑4]. The enhanced water solubility of the salt form eliminates the need for organic co‑solvents or in‑situ neutralization steps that could denature sensitive biological targets. This makes the compound particularly suitable for protein‑labeling applications, enzyme‑inhibitor screening, and the preparation of water‑soluble small‑molecule probes.

Fluorinated Bioisostere Installation for Metabolic Stability

The 3‑fluorooxetane core can function as a metabolically robust replacement for gem‑dimethyl or cyclopropyl groups, with the added benefit of introducing an additional hydrogen‑bond acceptor (fluorine) without expanding the polar surface area [REFS‑5][REFS‑6]. (3‑Fluorooxetan‑3‑yl)methanamine thus provides a dual advantage when incorporated into a lead compound: the oxetane moiety itself is known to reduce metabolic degradation in many contexts, and the geminal fluorine further modulates electronic properties while potentially blocking sites of oxidative metabolism. This scenario is particularly relevant for programs aiming to improve the metabolic half‑life of amine‑containing drug candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-Fluorooxetan-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.